molecular formula C13H19NO2 B3224807 (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol CAS No. 1240390-30-0

(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol

Cat. No.: B3224807
CAS No.: 1240390-30-0
M. Wt: 221.29 g/mol
InChI Key: FNYKKNODQVBHHI-DRZSPHRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol is a chiral tetrahydropyran derivative featuring a stereospecific phenylethylamine substituent. Its molecular framework combines a six-membered oxygen-containing ring with an (S)-configured phenylethylamine moiety, conferring unique physicochemical and pharmacological properties. The compound’s stereochemistry at positions 3 and 4 of the pyran ring, along with the chiral phenylethyl group, is critical for its biological interactions, particularly in enantioselective receptor binding or enzyme inhibition.

Properties

IUPAC Name

(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3/t10-,12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYKKNODQVBHHI-DRZSPHRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2COCC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H30N2O6
  • Molecular Weight: 418.5 g/mol
  • IUPAC Name: [(3S)-4,4-dimethyl-2-oxooxolan-3-yl] N-[(3S)-1,2-dioxo-1-[[(1R)-1-phenylethyl]amino]heptan-3-yl]carbamate

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Muscarinic Receptor Agonism
    • Studies suggest that this compound acts as an agonist for muscarinic receptors, particularly M1 receptors, which are implicated in cognitive functions. The binding affinity and selectivity for these receptors have been evaluated in several studies .
  • Anti-inflammatory Properties
    • Preliminary data indicate that this compound may possess anti-inflammatory effects. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound .
  • Neuroprotective Effects
    • Research has highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It appears to modulate pathways involved in cell survival and apoptosis .

The mechanisms underlying the biological activities of the compound include:

  • Receptor Interaction: The compound's structure allows it to interact effectively with muscarinic receptors, facilitating neurotransmitter action that can enhance cognitive function.
  • Cytokine Modulation: By influencing cytokine production, the compound may help mitigate inflammatory responses in various pathological conditions.

Study 1: Muscarinic Receptor Agonism

In a study assessing the efficacy of various muscarinic agonists, this compound demonstrated a significant increase in M1 receptor activation compared to control compounds. This was measured using binding affinity assays and functional tests on neuronal cells .

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of the compound involved treating macrophage cell lines with varying concentrations. Results indicated a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Muscarinic AgonismIncreased M1 receptor activation
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveImproved cognitive function

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol with structurally related tetrahydropyran derivatives, focusing on stereochemistry, substituents, and functional properties.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Formula Key Substituents Stereochemistry Physicochemical Properties Notable Applications/Findings
This compound C₁₃H₁₉NO₂ (S)-1-Phenylethylamino, hydroxyl 3S,4S (pyran); S (PEA) Moderate lipophilicity (logP ~2.5*) Potential CNS activity; chiral catalyst
(3R,4R)-3-(((R)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol C₁₃H₁₉NO₂ (R)-1-Phenylethylamino, hydroxyl 3R,4R (pyran); R (PEA) Similar lipophilicity to (3S,4S) isomer Distinct receptor binding due to enantiomerism
(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride C₅H₁₂ClNO₂ Amino, hydroxyl (HCl salt) 3S,4S High water solubility (due to HCl salt) Intermediate in drug synthesis
(3S,4R)-3-Aminotetrahydro-2H-pyran-4-ol C₅H₁₁NO₂ Amino, hydroxyl 3S,4R Lower molecular weight (117.15 g/mol) Altered ADME due to stereochemical inversion
(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine C₅H₁₀FNO Fluoro, amino 3S,4S Increased polarity (fluorine substituent) Enhanced metabolic stability

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Stereochemical Influence on Biological Activity The (3S,4S) configuration in the target compound contrasts with the (3R,4R) isomer (), which may exhibit divergent receptor binding or metabolic pathways. For instance, enantiomers often display varying efficacy or toxicity in chiral environments, such as enzyme active sites . The (3S,4R)-3-aminotetrahydro-2H-pyran-4-ol () demonstrates how inversion at the 4-position reduces molecular weight (117.15 vs.

Impact of Substituents The phenylethylamino group in the target compound enhances lipophilicity compared to simpler analogs like (3S,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride (). This may improve blood-brain barrier penetration, making it suitable for CNS-targeted drugs. Fluorination in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine () introduces metabolic stability via resistance to oxidative degradation, a common strategy in medicinal chemistry to prolong half-life.

Synthetic Accessibility The synthesis of related compounds often employs palladium-catalyzed cross-coupling (e.g., Suzuki reactions in ) or nucleophilic substitution (). The target compound’s phenylethylamino group likely requires chiral resolution or asymmetric synthesis techniques, as seen in intermediates like those in and .

Pharmacological and Safety Profiles Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, advantageous for oral formulations, but may lack the lipophilicity needed for CNS penetration. Stereoisomers like (3R,4R)-3-(((R)-1-phenylethyl)amino)tetrahydro-2H-pyran-4-ol () highlight the necessity of enantiopure synthesis to avoid off-target effects.

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity of (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol?

  • Methodological Answer : To ensure stereochemical fidelity, employ chiral auxiliaries or asymmetric catalysis during key steps such as the formation of the tetrahydro-2H-pyran ring and the introduction of the (S)-1-phenylethylamine group. For example, describes the use of pyridinium p-toluenesulfonate (PPTS) to mediate stereoselective tetrahydropyran ring formation under anhydrous conditions. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess (≥98%) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store the compound in a desiccated environment at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. and highlight that hydrochloride salts of similar tetrahydro-2H-pyran derivatives are hygroscopic and degrade under prolonged exposure to moisture . Use amber vials to protect against photodegradation.

Advanced Research Questions

Q. How can contradictions in reported NMR spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR data (e.g., chemical shift variations) may arise from solvent effects, pH, or residual water. To resolve these:
  • Use deuterated solvents (e.g., DMSO-d6 or CDCl3) with internal standards (TMS).
  • Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign stereochemistry.
  • Cross-validate with X-ray crystallography if crystalline samples are obtainable ( demonstrates structural elucidation via SMILES and InChI descriptors) .

Q. What experimental designs are effective for analyzing the compound’s stereochemical configuration in biological matrices?

  • Methodological Answer : Couple chiral HPLC with mass spectrometry (LC-MS/MS) to detect and quantify stereoisomers in complex biological samples. For instance, and emphasize the importance of chiral columns (e.g., Chiralpak IA/IB) for resolving (3S,4S) and (3R,4R) diastereomers. Use isotopically labeled internal standards to correct for matrix effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting point or purity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis protocols or analytical methods. For example:
  • Purity : Compare HPLC conditions (e.g., column type, mobile phase) used in (97% purity) versus (no purity specified). Standardize methods using USP/EP guidelines.
  • Melting Points : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) ensures reproducibility. If data is absent (as in ), conduct DSC analysis under nitrogen .

Application-Oriented Questions

Q. How can this compound be utilized as a building block for probing enzyme-substrate interactions?

  • Methodological Answer : Functionalize the tetrahydro-2H-pyran core via the hydroxyl group (e.g., acetylation, sulfonation) to create analogs for structure-activity relationship (SAR) studies. and highlight similar derivatives as ligands for studying carbohydrate-processing enzymes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol
Reactant of Route 2
Reactant of Route 2
(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.